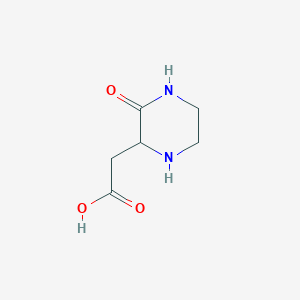

(3-Oxopiperazin-2-yl)acetic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxopiperazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine derivatives with acetic anhydride, followed by oxidation to introduce the keto group . The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for reagent addition and temperature control is also common in industrial settings .

化学反应分析

Cycloaddition Reactions

(3-Oxopiperazin-2-yl)acetic acid participates in 1,3-dipolar cycloadditions and C-N dinucleophilic reactions with electron-deficient dienophiles like N-arylmaleimides. These reactions yield annelated heterocycles under mild conditions:

Mechanistic Insight :

- The reaction proceeds via tautomerization to a 3,4,5,6-tetrahydropyrazine-2-yl acetate intermediate, acting as a C-N dinucleophile .

- Polar solvents and catalytic acids enhance reactivity by stabilizing transition states.

Hydrolysis and Functional Group Interconversion

The acetic acid moiety undergoes esterification and hydrolysis , while the piperazine ring remains stable under mild acidic/basic conditions:

Key Observations :

- Ester derivatives (e.g., methyl/ethyl esters) are common synthetic intermediates .

- Harsh acidic conditions degrade the piperazine ring .

Nucleophilic Substitution and Oxidation

The α-hydrogen of the acetic acid group and the piperazine nitrogen atoms are reactive sites:

Challenges :

- Direct oxidation of the piperazine ring is inefficient due to competing decomposition .

- Amidation requires activated carboxylic acid derivatives (e.g., acyl chlorides).

Biological Activity and Metabolic Reactions

While not strictly chemical reactions, its interactions in biological systems inform reactivity:

- Enzyme Inhibition : Competes with α-glucosidase substrates, suggesting hydrogen-bonding with active-site residues.

- Metabolic Oxidation : In vivo studies show oxidation of methyl groups to carboxylates, enhancing excretion .

Stability and Degradation

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(3-Oxopiperazin-2-yl)acetic acid serves as an essential building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules. The compound can be utilized in the synthesis of various derivatives that possess enhanced biological activities or improved pharmacological profiles.

Biological Research

Interaction with Biological Macromolecules

In biological studies, this compound is investigated for its ability to interact with proteins and enzymes. These interactions are crucial for understanding the binding mechanisms of piperazine derivatives, which can lead to the development of new therapeutic agents. The compound's structure facilitates its role as a molecular probe in biochemical assays, enabling researchers to elucidate the functional roles of specific biomolecules.

Medicinal Chemistry

Therapeutic Properties

Research indicates that this compound may exhibit therapeutic properties against various diseases. Its potential anti-inflammatory and analgesic activities have been documented in recent studies, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of this compound have shown promise in reducing inflammation and pain with lower toxicity compared to traditional NSAIDs .

Case Study: Anti-inflammatory Activity

A recent study synthesized (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a derivative of this compound, which demonstrated significant anti-inflammatory effects in vitro. The compound was tested against standard inflammation models and showed a reduction in inflammatory markers, suggesting its potential as a therapeutic agent .

Industrial Applications

Development of New Materials

In the industrial sector, this compound is utilized in the formulation of advanced materials and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals. The compound's stability and reactivity allow it to be integrated into various formulations aimed at enhancing performance characteristics.

Data Table: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesizing piperazine derivatives |

| Biological Research | Interaction with proteins/enzyme studies | Molecular probe for biochemical assays |

| Medicinal Chemistry | Potential therapeutic properties including anti-inflammatory effects | NSAID development with lower toxicity |

| Industrial Applications | Formulation of advanced materials and agrochemicals | Coatings and adhesives development |

作用机制

The mechanism of action of (3-Oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .

相似化合物的比较

Similar Compounds

(3-Oxopiperazin-1-yl)acetic acid: This compound has a similar structure but differs in the position of the keto group.

2-(3-Oxopiperazin-2-yl)acetic acid: Another closely related compound with slight variations in the molecular structure.

Uniqueness

(3-Oxopiperazin-2-yl)acetic acid is unique due to its specific molecular configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

生物活性

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazine ring and an acetic acid moiety. Its unique structure provides a foundation for various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a six-membered piperazine ring substituted with a keto group and an acetic acid side chain. This configuration is crucial for its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₃ |

| Molecular Weight | 173.20 g/mol |

| Structural Features | Piperazine ring, keto group, acetic acid moiety |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It is being investigated as a lead compound for developing new drugs targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Neuropharmacological Activity : Due to the presence of the piperazine moiety, this compound may exhibit psychoactive properties, suggesting applications in treating neurological disorders.

The mechanism of action of this compound involves its interaction with specific biological targets, including enzymes and receptors. The compound can modulate these targets' activities, leading to various physiological effects. For instance, it may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperazine derivatives. A comparative analysis highlights how modifications to the piperazine structure can influence biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-Methyl-3-oxopiperazin-2-yl)acetic acid | Methyl substitution on piperazine | Enhanced lipophilicity |

| 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid | Dimethyl substitution | Altered pharmacokinetics |

| 4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Contains a benzoic acid moiety | Different biological activities due to aromaticity |

Case Studies

- Antibacterial Activity Study : A study assessed the antibacterial efficacy of this compound against various strains isolated from clinical samples. The results indicated that the compound effectively reduced colony-forming units after short exposure times, demonstrating its potential as an antimicrobial agent .

- Anticancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. These findings suggest that further development could lead to effective cancer therapeutics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxopiperazin-2-yl)acetic acid, and how do they compare in yield and scalability?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functionalization of piperazine derivatives. For example, a two-step approach may include:

Piperazine Ring Formation : Reacting ethylenediamine derivatives with carbonyl compounds (e.g., glyoxal) to form the oxopiperazine core.

Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution to attach the acetic acid moiety.

- Key Considerations : Catalytic conditions (e.g., acid/base catalysts) and solvent polarity significantly impact yields. Scalability is limited by purification challenges due to hygroscopic intermediates .

- Comparison : Microwave-assisted synthesis reduces reaction time (30–60 minutes) but requires specialized equipment, while traditional reflux methods (6–12 hours) are more accessible but lower yielding .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-): Peaks at δ 3.2–3.8 ppm (piperazine protons), δ 4.1–4.3 ppm (CHCOO), and δ 8.1 ppm (carboxylic acid proton). C NMR confirms the carbonyl (C=O) at ~170 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1750 cm (C=O), 3200–3500 cm (O-H carboxylic acid).

- X-ray Crystallography : Resolves the oxopiperazine ring conformation and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in achieving high purity of this compound?

- Methodological Answer :

- Purification Techniques :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove hygroscopic impurities.

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) achieves >98% purity .

- Analytical Validation : LC-MS monitors trace impurities (e.g., unreacted intermediates), while Karl Fischer titration quantifies residual water (<1% w/w) .

Q. How does the oxopiperazine ring influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The electron-withdrawing oxo group at position 3 enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack.

- Kinetic Studies : Stopped-flow UV-Vis spectroscopy reveals rate constants (k) for reactions with amines (e.g., benzylamine) are 2–3× higher than non-oxidized piperazine analogs .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show reduced activation energy (~15 kcal/mol) due to resonance stabilization of the transition state .

Q. What in vitro models are suitable for studying the metabolic stability of this compound in hepatic systems?

- Methodological Answer :

- Hepatocyte Assays : Primary human hepatocytes (PHHs) incubated with the compound (10 µM) quantify phase I/II metabolites via LC-MS/MS.

- Microsomal Stability : Rat liver microsomes (RLM) assess CYP450-mediated oxidation (t ~45 minutes, CL 25 mL/min/kg) .

- Key Findings : Carboxylic acid moiety reduces membrane permeability, necessitating prodrug strategies for bioavailability enhancement .

属性

IUPAC Name |

2-(3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406448 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405214-33-7 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。